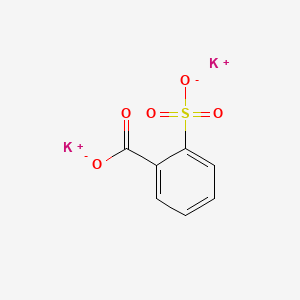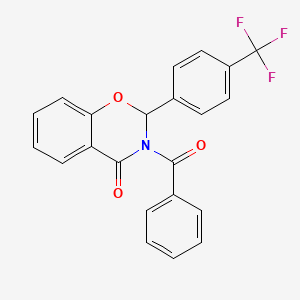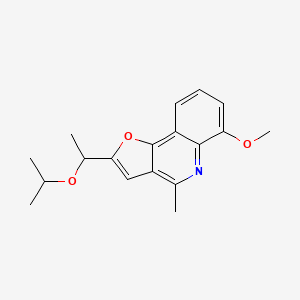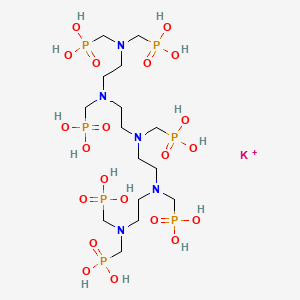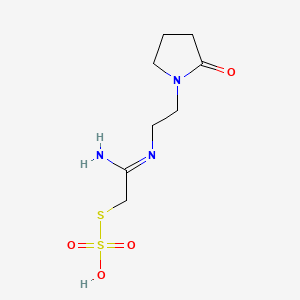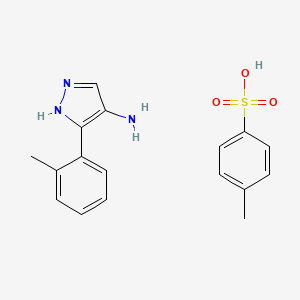
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate is a compound that belongs to the class of amino-pyrazoles. Amino-pyrazoles are known for their diverse applications in medicinal chemistry, particularly due to their potential as therapeutic agents. The compound features a pyrazole ring substituted with an amino group and an o-tolyl group, making it a valuable scaffold for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate typically involves the condensation of o-tolylhydrazine with an appropriate diketone or aldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The resulting pyrazole derivative is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Chlorine, bromine, nitric acid.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and halogenated pyrazoles. These products can further undergo additional transformations to yield a variety of functionalized pyrazole compounds .
Applications De Recherche Scientifique
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit kinases involved in cell cycle regulation, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino-pyrazoles such as:
- 4-Amino-3-methyl-1-phenylpyrazole
- 5-Amino-3-(4-chlorophenyl)-1H-pyrazole
- 4-Amino-5-phenylpyrazole
Uniqueness
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the p-toluenesulfonate salt form increases its solubility in aqueous media, facilitating its use in various biological assays .
Propriétés
Numéro CAS |
91858-02-5 |
|---|---|
Formule moléculaire |
C17H19N3O3S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;5-(2-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3.C7H8O3S/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6H,11H2,1H3,(H,12,13);2-5H,1H3,(H,8,9,10) |
Clé InChI |
AOSHDQRAXUDBFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=CC=C1C2=C(C=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


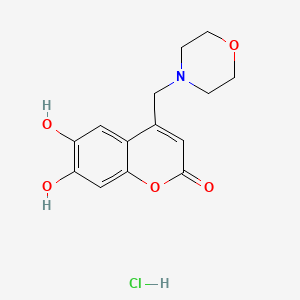



![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)

